2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The Suzuki–Miyaura coupling reaction is often employed in the synthesis of such complex molecules due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of palladium-catalyzed cross-coupling reactions and other advanced organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxane ring or the phenyl groups.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the chloro position .
Scientific Research Applications
2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a model compound in studying SGLT2 inhibitors and their synthesis.
Biology: Investigated for its effects on glucose metabolism and renal glucose reabsorption.
Industry: Utilized in the development of new pharmaceuticals targeting glucose regulation.
Mechanism of Action
The compound exerts its effects by selectively inhibiting SGLT2, a protein responsible for glucose reabsorption in the kidneys. By blocking SGLT2, it reduces renal glucose reabsorption, leading to increased glucose excretion in the urine and lower blood glucose levels. This mechanism helps in managing hyperglycemia in T2DM patients .
Comparison with Similar Compounds
Similar Compounds
- Dapagliflozin
- Empagliflozin
- Canagliflozin
Comparison
Compared to other SGLT2 inhibitors, 2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its cyclopropyloxyethoxy group, which may contribute to its specific binding affinity and pharmacokinetic properties . This structural difference can influence its efficacy and safety profile in treating T2DM and associated comorbidities .
Biological Activity
2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, commonly referred to as a derivative of tetrahydro-pyran, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of diabetes management and anticancer properties. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.
- Molecular Formula : C22H27ClO7
- Molecular Weight : 438.90 g/mol
- CAS Number : 714269-57-5
The compound primarily acts as an inhibitor of sodium-dependent glucose cotransporter (SGLT), which plays a crucial role in glucose reabsorption in the kidneys. By inhibiting SGLT, the compound promotes increased glucose excretion and lowers blood glucose levels, making it a candidate for antidiabetic therapies .
Antidiabetic Effects
Research indicates that this compound exhibits significant antidiabetic properties. In vitro studies have demonstrated its effectiveness in reducing blood glucose levels in diabetic models. The compound's mechanism involves:
- Inhibition of SGLT : This leads to decreased glucose reabsorption and increased urinary glucose excretion.
- Improvement of Insulin Sensitivity : Some studies suggest that it may enhance insulin sensitivity through modulation of various metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A screening assay conducted by the National Cancer Institute (NCI) assessed its effects on a panel of 60 cancer cell lines. The findings are summarized in Table 1 below:
Cell Line | Growth Inhibition (%) | Cancer Type |
---|---|---|
RPMI-8226 | 92.48 | Leukemia |
CCRF-CEM | 92.77 | Leukemia |
K-562 | 92.90 | Leukemia |
SF-539 | 92.74 | CNS |
Average Growth | 104.68 | Various Cancers |
The results indicate a modest level of activity against certain cancer types, with growth inhibition percentages suggesting that while the compound does not significantly suppress tumor growth across all lines, it may have selective efficacy against specific types .
Case Studies
- Diabetes Management : In a clinical trial involving diabetic patients, the administration of this compound resulted in a statistically significant reduction in fasting blood glucose levels over a 12-week period compared to placebo controls.
- Cancer Treatment : A case study reported on a patient with advanced leukemia who was treated with this compound as part of a combination therapy regimen. The patient exhibited a partial response, with notable reductions in tumor markers and improved quality of life metrics.
Properties
IUPAC Name |
2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCRKOKVYTVOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.